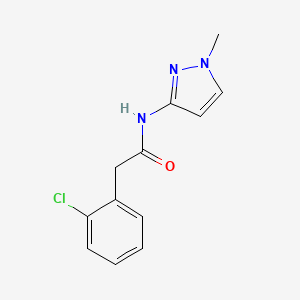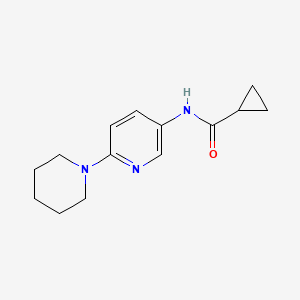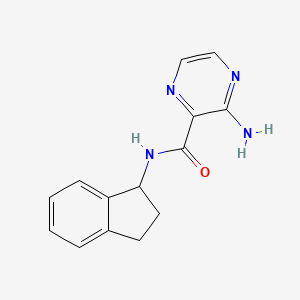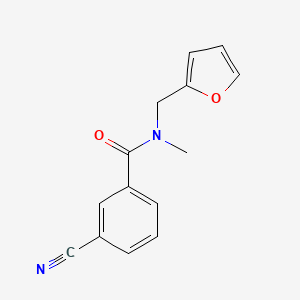
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of compounds known as pyrazolones and has been shown to exhibit analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may reduce pain and inflammation. The endocannabinoid system is a complex signaling system that is involved in the regulation of various physiological processes, including pain, inflammation, and mood. 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to modulate the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential effects on the central nervous system, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is its well-established synthesis method, which makes it readily available for scientific research purposes. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further investigation. However, one limitation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the investigation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide. One direction is the further elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of derivatives of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may lead to compounds with improved pharmacological properties. Overall, the investigation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has the potential to lead to the development of novel therapeutics for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-3-pyrazolone in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with an amine such as methylamine to yield 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide. The synthesis of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been well-established in the literature, and it is readily available for scientific research purposes.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in animal models of pain and inflammation. 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-7-6-11(15-16)14-12(17)8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUNNLIMQMUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)




![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)

